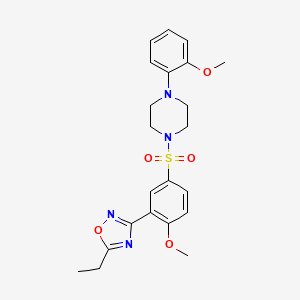
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide, also known as EPMC, is a compound that has garnered significant attention in the scientific research community due to its potential as a therapeutic agent. EPMC is a piperidine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is its potential as a therapeutic agent for various disease states. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied and evaluated.
将来の方向性
There are several future directions for the study of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide. One of the future directions is to further investigate its potential as a therapeutic agent for various disease states. This includes conducting preclinical and clinical studies to evaluate its efficacy and safety in humans. Another future direction is to investigate the mechanism of action of this compound, which is not fully understood. This includes conducting further studies to identify the enzymes and receptors involved in its activity. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound, which are important factors in determining its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a compound that has garnered significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer. However, further studies are needed to evaluate its efficacy and safety in humans, as well as its mechanism of action and toxicity.
合成法
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of piperidine-4-carboxylic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride, followed by the addition of N-(3-methoxypropyl)amine. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various disease states. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-18-17(20)14-8-10-19(11-9-14)24(21,22)15-6-7-16(23-5-2)13(3)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUSWODEUDYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


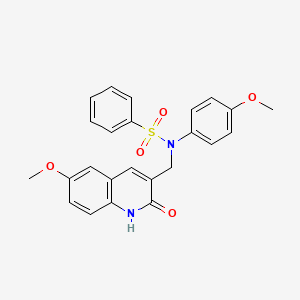

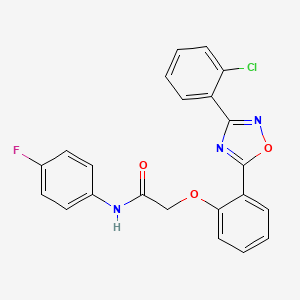
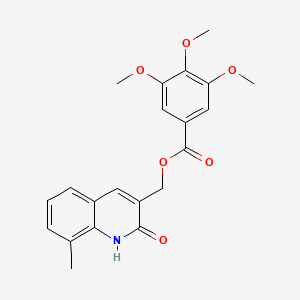

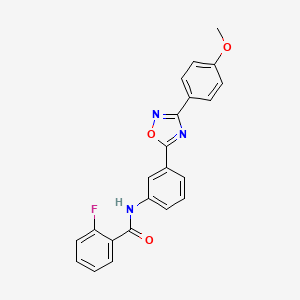
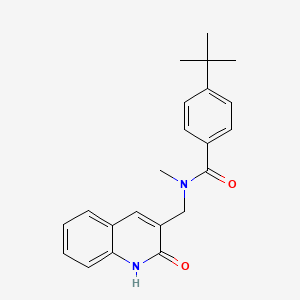
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)


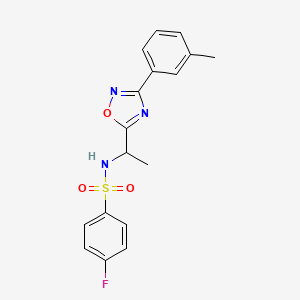
![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)
